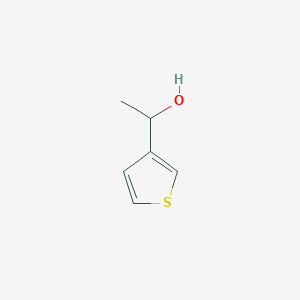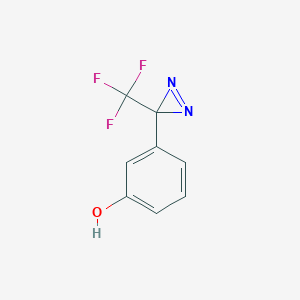
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photoactivation and Alkylation
- Research by Raimer and Lindel (2013) demonstrates the use of diazirine derivatives, like 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, in photoactivation processes. They showed that irradiating such compounds leads to Friedel-Crafts alkylations, a type of chemical reaction, which suggests cleaner and more efficient use in chemical biology (Raimer & Lindel, 2013).
Photoaffinity Reagents
- Shih and Bayley (1985) discussed the preparation of a specific diazirine-based amino acid for incorporation into peptide photoaffinity reagents. They highlighted its utility as a building block for peptide-based probes in biochemistry (Shih & Bayley, 1985).
Chromogenic Diazirine
- Hatanaka et al. (1989) synthesized diazirine derivatives as carbene precursors with chromogenic groups. This approach allows for spectrophotometric detection of labeled products in photoaffinity labeling, avoiding the need for radioactive techniques (Hatanaka et al., 1989).
Surface Modification
- Lawrence et al. (2011) utilized 3-aryl-3-(trifluoromethyl)diazirines for the covalent surface modification of graphitic carbon and carbon nanotubes. This demonstrates the compound's utility in material science, particularly in modifying carbon-based materials (Lawrence et al., 2011).
Photocrosslinking in Molecular Biology
- Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent used in photocrosslinking experiments in molecular biology. This highlights the compound's role in studying molecular interactions and structures (Kogon et al., 1992).
Gold Nanoparticle Modification
- Ismaili, Lee, and Workentin (2010) demonstrated the use of diazirine-modified gold nanoparticles for efficient photoinduced interfacial carbene insertion reactions. This research has implications for nanoparticle technology and surface chemistry (Ismaili et al., 2010).
Photolabeling Studies
- Kumar, Tipton, and Manetsch (2016) developed ambient light stable diazirine photolabels, enhancing the utility of these compounds in photolabeling studies, particularly in biological research (Kumar et al., 2016).
Synthesis and Labeling
- Ambroise et al. (2001) discussed the synthesis of bifunctional diazirinyl building blocks, including their tritiated versions, for use in photoactivatable tags for labeling proteins or small molecules (Ambroise et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENIUKSOIBFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
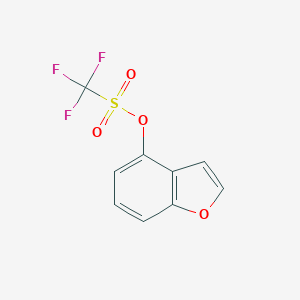

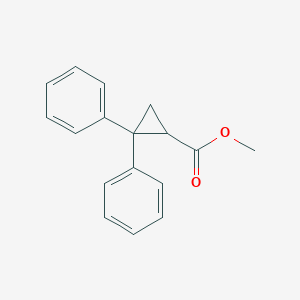

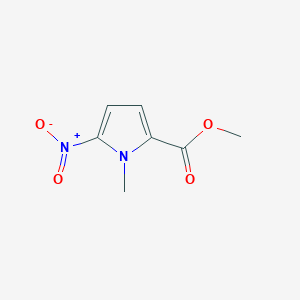
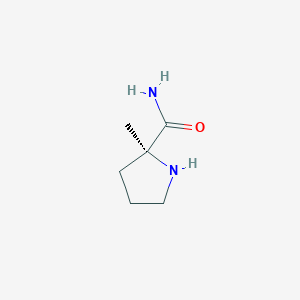
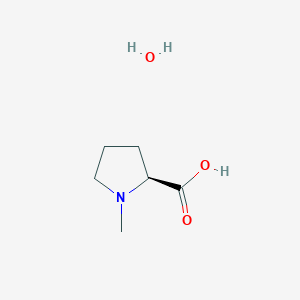
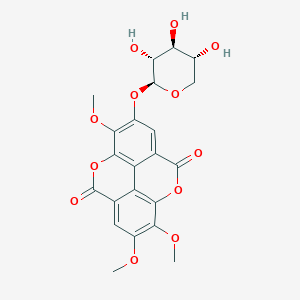
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
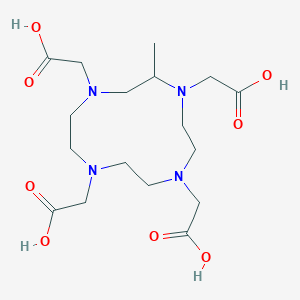
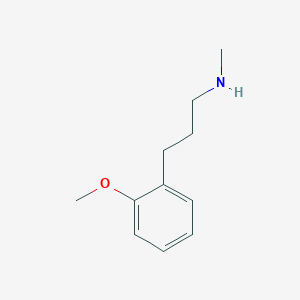
![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
